HTH-01-091

Kinase Selectivity Chemical Probe Validation Target Deconvolution

9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one, also designated HTH-01-091, is a tricyclic small molecule that functions as a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). Its core structure combines a pyrimido[5,4-c]quinolinone scaffold with a 3,5-dichloro-4-hydroxyphenyl substituent and a trans-4-[(dimethylamino)methyl]cyclohexyl side chain, achieving a biochemical MELK IC50 of 10.5 nM while exhibiting a substantially improved selectivity profile compared to earlier-generation MELK inhibitors such as OTSSP167 and the parent compound JW-7-25-1.

Molecular Formula C26H28Cl2N4O2
Molecular Weight 499.4 g/mol
Cat. No. B10861829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTH-01-091
Molecular FormulaC26H28Cl2N4O2
Molecular Weight499.4 g/mol
Structural Identifiers
SMILESCN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl
InChIInChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)
InChIKeyFUVRHGKKWNNBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one (HTH-01-091): A Selective MELK Inhibitor for Preclinical Cancer Target Validation and Kinase Signaling Studies


9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one, also designated HTH-01-091, is a tricyclic small molecule that functions as a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) [1]. Its core structure combines a pyrimido[5,4-c]quinolinone scaffold with a 3,5-dichloro-4-hydroxyphenyl substituent and a trans-4-[(dimethylamino)methyl]cyclohexyl side chain, achieving a biochemical MELK IC50 of 10.5 nM while exhibiting a substantially improved selectivity profile compared to earlier-generation MELK inhibitors such as OTSSP167 and the parent compound JW-7-25-1 [2].

MELK pathway inhibition studies
Kinase selectivity research context
Chemical probe for target deconvolution

Why Off-the-Shelf MELK Inhibitors Cannot Substitute for HTH-01-091 in Mechanistic and Target Validation Studies


Interchanging MELK inhibitors within experimental workflows introduces critical variability in data interpretation. The widely used clinical candidate OTSSP167, despite sub-nanomolar MELK potency, exhibits extreme polypharmacology that confounds phenotypic readouts; at 1 µM, OTSSP167 inhibits 67% of a 141-kinase panel by >90%, rendering it unsuitable for establishing MELK-dependency [1]. Conversely, HTH-01-091 was specifically engineered to minimize this noise, achieving a narrow selectivity profile where only 4% of kinases are inhibited by >90% under identical conditions, thereby enabling cleaner interrogation of MELK-specific pharmacology [2].

HTH-01-091
Narrow selectivity profile minimizes off-target noise
OTSSP167
Extreme polypharmacology confounds phenotypic readouts
HTH-01-091
Weak antiproliferative activity aligns with genetic MELK loss
OTSSP167
Potent growth inhibition driven largely by off-target activity
HTH-01-091
Induces MELK degradation for scaffolding studies
NVS-MELK8a / OTSSP167
No degradation phenotype; limits mechanistic investigation

HTH-01-091 Quantitative Differentiation: Head-to-Head Selectivity, Target Engagement, and Antiproliferative Benchmarking Data


Kinase Panel Selectivity: HTH-01-091 vs. OTSSP167 (141-Kinase Radiometric Profiling)

HTH-01-091 demonstrates a dramatically narrower kinome-wide inhibition profile relative to the prototypical MELK inhibitor OTSSP167. In a radiometric assay panel of 141 kinases conducted by the International Centre for Kinase Profiling (ICKP), 1 µM HTH-01-091 inhibited only 4% of kinases by >90%, whereas 1 µM OTSSP167 inhibited 67% of kinases by >90% [1]. This 16.75-fold reduction in broad kinase engagement (67% vs 4%) directly validates HTH-01-091 as a selective chemical probe suitable for delineating MELK-specific signaling events.

Kinase Panel Selectivity
Head-to-head
4% vs 67% kinases inhibited >90% at 1 µM
Supports MELK-specific phenotype interpretation
ICKP radiometric assay, 141 kinases
Kinase Selectivity Chemical Probe Validation Target Deconvolution

Biochemical Off-Target Profiling: HTH-01-091 vs. Parent Lead JW-7-25-1

HTH-01-091 was derived from the benzonaphthyridinone lead JW-7-25-1 via iterative medicinal chemistry to improve selectivity against oncogenic kinases. Direct comparative biochemical IC50 measurements reveal that HTH-01-091 reduces inhibition of PIK3CA, mTOR, GSK3A, and CDK7 by 20- to 140-fold relative to JW-7-25-1 [1]. Specifically, for mTOR, JW-7-25-1 IC50 is 12.3 nM versus HTH-01-091 IC50 of 632 nM; for CDK7, JW-7-25-1 IC50 is 49.1 nM versus HTH-01-091 IC50 of 1230 nM [2]. This selectivity window is critical for experiments where concomitant inhibition of PI3K/mTOR or cell cycle kinases would confound interpretation of MELK-dependent growth effects.

Off-target Potency Shift
Head-to-head
Up to 140-fold reduction vs JW-7-25-1
Reduced PI3K/mTOR/CDK7 pathway confounding
mTOR IC50: 632 nM vs 12.3 nM; CDK7: 1230 nM vs 49.1 nM
Medicinal Chemistry Optimization Kinase Inhibitor Specificity PI3K/mTOR Pathway

Cellular Target Engagement and MELK Degradation: Unique Mechanistic Differentiation

Unlike the highly selective but non-degrading MELK inhibitor NVS-MELK8a (8a), HTH-01-091 induces proteasome-dependent degradation of the MELK protein in cellular models. Immunoblotting of MDA-MB-468 basal-like breast cancer cells treated with 10 µM HTH-01-091 demonstrates time-dependent reduction of MELK protein levels, an effect not observed with 1 µM OTSSP167 or NVS-MELK8a in parallel experiments [1]. This degradation phenotype provides a distinct chemical biology tool for interrogating MELK scaffolding functions that may be independent of its kinase activity. However, this degradation occurs only at higher concentrations (10 µM), and in cell-based MIB/MS competition assays, HTH-01-091 at 1 µM does not robustly displace MELK from kinase inhibitor beads, in contrast to NVS-MELK8a which shows clear MELK engagement [2].

MELK Degradation Induction
Cross-study comparable
Proteasome-dependent degradation at 10 µM
Enables scaffolding function studies
MDA-MB-468 cells; absent with OTSSP167/NVS-MELK8a
Target Engagement Protein Degradation Chemical Biology Tool

Antiproliferative Benchmarking: Why HTH-01-091 is the Appropriate Control for Target Validation Studies

HTH-01-091 exhibits weak antiproliferative activity across a panel of basal-like and luminal breast cancer cell lines, in stark contrast to the potent growth inhibition caused by the non-selective inhibitor OTSSP167. In 3-day viability assays, OTSSP167 demonstrates sub-100 nM IC50 values (e.g., 14 nM in MDA-MB-468 cells), whereas HTH-01-091 yields IC50 values in the low micromolar range (e.g., 4.00 µM in MDA-MB-468 cells) [1]. This represents a >285-fold difference in cellular potency. This differential is critical: the weak antiproliferative effect of HTH-01-091 aligns with genetic MELK knockout phenotypes, whereas the potent growth inhibition of OTSSP167 is driven largely by off-target activity [2]. Consequently, HTH-01-091 serves as an essential negative/weak-activity control that mirrors the true cellular consequence of MELK loss, while OTSSP167 generates misleading, off-target-driven cytotoxicity.

Antiproliferative Benchmarking
Head-to-head
4.00 µM vs 0.014 µM IC50 in MDA-MB-468
Aligns with genetic MELK knockout phenotypes
3-day viability assay; 286-fold weaker for HTH-01-091
Phenotypic Screening Control Off-Target Artifact Breast Cancer Cell Models

Structural Biology Validation: Crystal Structure Confirmation of Binding Mode

The binding mode and molecular interactions of HTH-01-091 with the MELK kinase domain have been experimentally determined by X-ray crystallography. The co-crystal structure of MELK in complex with HTH-01-091 is deposited in the Protein Data Bank under accession code 5TWL [1]. This atomic-resolution structure confirms that the compound occupies the ATP-binding pocket and provides detailed information on key hydrogen bonding and hydrophobic contacts, including interactions mediated by the 3,5-dichloro-4-hydroxyphenyl moiety [2]. In contrast, no co-crystal structures are publicly available for OTSSP167 bound to MELK, limiting structure-guided optimization efforts for that scaffold.

Co-crystal Structure
Class-level inference
PDB ID 5TWL, 2.6 Å resolution
Structure-guided design resource
No public co-crystal structure for OTSSP167
Crystallography Structure-Based Drug Design Binding Mode Validation

Patent-Enabled Chemical Space and Commercial Availability

HTH-01-091 is explicitly claimed and exemplified within the granted U.S. patent US 10,544,138 B2, titled 'Tricyclic kinase inhibitors of MELK and methods of use', assigned to Dana-Farber Cancer Institute [1]. This patent coverage provides a clear intellectual property framework for commercial use and licensing, distinguishing it from earlier compounds like OTSSP167 which were advanced clinically but later found to have poor selectivity and are not subject to the same enabling disclosures [2]. Furthermore, HTH-01-091 is commercially available from multiple reputable vendors as both the free base and TFA salt forms, with documented solubility in DMSO (≥90 mg/mL for TFA salt) and established storage conditions (-20°C for powder stability up to 3 years) .

IP and Supply Chain
Source review
US 10,544,138 B2; multi-vendor sourcing
Patent certainty and sourcing continuity
Data to verify per vendor catalog
Intellectual Property Research Tool Licensing Commercial Sourcing

HTH-01-091: Recommended Use Cases for Target Validation, Chemical Biology, and Medicinal Chemistry Workflows


MELK Target Validation in Basal-Like Breast Cancer (BBC) and Other Tumor Models

Deploy HTH-01-091 as a selective chemical probe to establish MELK-dependency in cellular models. The compound's weak antiproliferative IC50 (4-8 µM range) and high selectivity (4% kinome inhibition >90% at 1 µM) ensure that any observed growth inhibition is attributable to MELK inhibition rather than polypharmacology. This makes HTH-01-091 an essential parallel control to OTSSP167, whose potent cytotoxicity (14 nM IC50) is driven predominantly by off-target activity [1]. Researchers should use HTH-01-091 in conjunction with genetic knockout or knockdown approaches to triangulate MELK-specific phenotypes [2].

Mechanistic Studies of MELK-Dependent Protein Degradation and Scaffolding Functions

Utilize HTH-01-091 at concentrations ≥10 µM to induce proteasome-dependent MELK degradation in breast cancer cell lines. This property is unique among well-characterized MELK inhibitors (OTSSP167 and NVS-MELK8a do not induce degradation), enabling interrogation of MELK scaffolding functions that may be independent of catalytic activity [1]. Degradation can be rescued by proteasome inhibitors (e.g., carfilzomib) to confirm specificity. This application is particularly relevant for laboratories investigating non-kinase roles of MELK or seeking a chemical biology tool for acute MELK depletion [2].

Structure-Guided Optimization of Next-Generation MELK Inhibitors

Leverage the publicly available co-crystal structure of MELK bound to HTH-01-091 (PDB ID: 5TWL) for rational design and scaffold hopping. The atomic-resolution structure (2.6 Å) reveals the binding orientation of the pyrimido[5,4-c]quinolinone core and the positioning of the 3,5-dichloro-4-hydroxyphenyl moiety within the ATP pocket [1]. Medicinal chemistry teams can use this structural template to guide modifications aimed at improving cellular target engagement while preserving the favorable selectivity profile established for HTH-01-091 [2].

Kinase Selectivity Benchmarking and Chemical Probe Qualification

Incorporate HTH-01-091 as a reference standard when profiling new MELK inhibitor candidates in kinome-wide selectivity panels (e.g., KINOMEscan or MIB/MS). The compound's established selectivity metrics—4% of 141 kinases inhibited >90% at 1 µM—provide a quantitative benchmark against which novel inhibitors can be compared [1]. This application is critical for drug discovery programs seeking to demonstrate improved selectivity over existing chemical probes and for academic laboratories qualifying new tool compounds for publication [2].

Application
Selection Property
Validation Focus
MELK target validation in tumor models
Highly selective chemical probe
Phenotype concordance with genetic MELK loss
MELK scaffolding function interrogation
Degradation-inducing mechanism
Proteasome-dependent depletion verification
Structure-guided inhibitor optimization
Available co-crystal structure
Binding mode and scaffold hopping
Kinase selectivity benchmarking
Established selectivity benchmark
Comparability with published probe criteria

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